molecular formula C5H8N4O B028542 4,5-Diamino-6-methylpyrimidin-2(1H)-one CAS No. 104096-90-4

4,5-Diamino-6-methylpyrimidin-2(1H)-one

Cat. No.: B028542
CAS No.: 104096-90-4
M. Wt: 140.14 g/mol
InChI Key: WXWPBQIRIRATET-UHFFFAOYSA-N
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Description

4,5-Diamino-6-methyl-2(1H)-pyrimidinone is a heterocyclic organic compound with the molecular formula C5H8N4O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diamino-6-methyl-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diamino-6-methylpyrimidine with formic acid or formamide, leading to the formation of the desired pyrimidinone ring. The reaction is usually carried out under reflux conditions, with the temperature and reaction time carefully monitored to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4,5-diamino-6-methyl-2(1H)-pyrimidinone may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-6-methyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidinone derivatives with varying functional groups.

Scientific Research Applications

4,5-Diamino-6-methyl-2(1H)-pyrimidinone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-diamino-6-methyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diamino-6-methyl-2-thiopyrimidine: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom at position 2.

    4,5-Diamino-2(1H)-pyrimidinone: Lacks the methyl group at position 6.

    6-Methyl-2(1H)-pyrimidinone: Lacks the amino groups at positions 4 and 5.

Uniqueness

4,5-Diamino-6-methyl-2(1H)-pyrimidinone is unique due to the presence of both amino groups and a methyl group, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4,5-diamino-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-3(6)4(7)9-5(10)8-2/h6H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWPBQIRIRATET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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